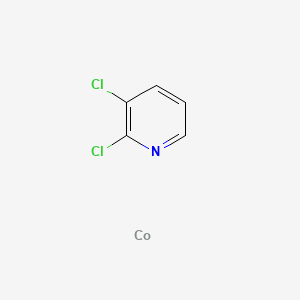
Cobalt;2,3-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;2,3-dichloropyridine is an organometallic compound that combines cobalt with 2,3-dichloropyridine. 2,3-Dichloropyridine is a derivative of pyridine, a heterocyclic aromatic amine characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to obtain 2,3,6-trichloropyridine, followed by hydrogenation to produce 2,3-dichloropyridine . The reaction conditions often involve the use of a metal catalyst, an acid-binding agent, and an organic solvent. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,3-dichloropyridine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the chlorination and hydrogenation reactions efficiently. The production method is designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloropyridine undergoes various chemical reactions, including substitution, reduction, and oxidation. The compound is reactive due to the presence of chlorine atoms, which can be substituted by other functional groups under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Hydrogenation using metal catalysts like palladium or platinum is a common method to reduce 2,3-dichloropyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,3-dichloropyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically produce partially or fully reduced pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropyridine can be compared with other chloropyridine derivatives, such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. Each of these compounds has unique properties and reactivity patterns:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Employed in the production of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized in the manufacture of dyes and specialty chemicals.
The uniqueness of 2,3-dichloropyridine lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .
Eigenschaften
CAS-Nummer |
15043-96-6 |
|---|---|
Molekularformel |
C5H3Cl2CoN |
Molekulargewicht |
206.92 g/mol |
IUPAC-Name |
cobalt;2,3-dichloropyridine |
InChI |
InChI=1S/C5H3Cl2N.Co/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI-Schlüssel |
LBXHBIJBNUZEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



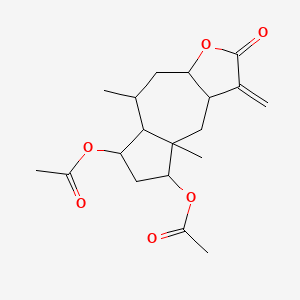

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)
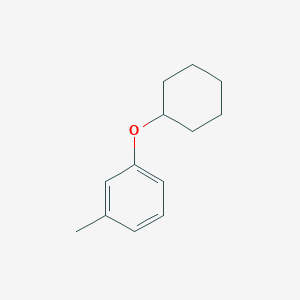
![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
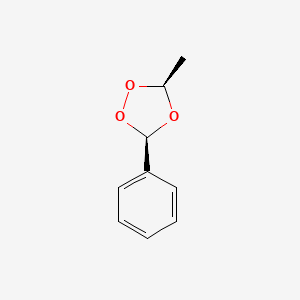

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
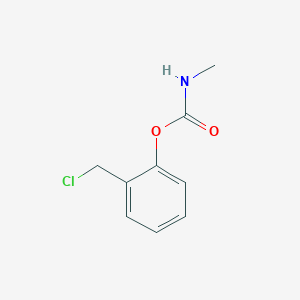
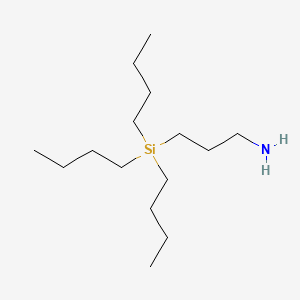
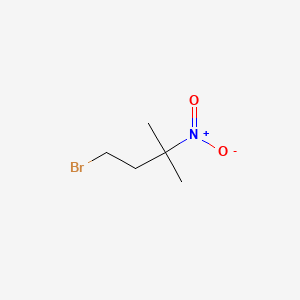
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

